Cas no 955802-15-0 (3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide
- 3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
- AKOS024489258
- VU0629026-1
- 3,4-difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
- AB00683989-01
- 3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- 955802-15-0
- F5014-0501
-
- Inchi: 1S/C20H13F3N4O2/c1-29-19-7-6-18-24-17(10-27(18)26-19)11-2-5-14(22)16(9-11)25-20(28)12-3-4-13(21)15(23)8-12/h2-10H,1H3,(H,25,28)
- InChI Key: FQLMZVGGKMXWRO-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1NC(C1C=CC(=C(C=1)F)F)=O)C1=CN2C(C=CC(=N2)OC)=N1
Computed Properties
- Exact Mass: 398.09906016g/mol
- Monoisotopic Mass: 398.09906016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 586
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5Ų
- XLogP3: 3.4
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5014-0501-5mg |
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
955802-15-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5014-0501-75mg |
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
955802-15-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5014-0501-2μmol |
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
955802-15-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5014-0501-4mg |
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
955802-15-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5014-0501-50mg |
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
955802-15-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5014-0501-3mg |
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
955802-15-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5014-0501-2mg |
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
955802-15-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5014-0501-40mg |
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
955802-15-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5014-0501-5μmol |
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
955802-15-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5014-0501-10mg |
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
955802-15-0 | 10mg |
$79.0 | 2023-09-10 |
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide Related Literature
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
4. Caper tea
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Additional information on 3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide
Introduction to 3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (CAS No. 955802-15-0)
3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide, with the CAS number 955802-15-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including multiple fluorine substituents and a methoxyimidazo[1,2-b]pyridazine moiety, which contribute to its potential therapeutic applications.
The chemical structure of 3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide consists of a benzamide core with difluorinated and fluoro-substituted phenyl rings. The presence of these fluorine atoms can significantly influence the compound's pharmacokinetic properties, such as its metabolic stability and tissue distribution. Additionally, the methoxyimidazo[1,2-b]pyridazine moiety is known for its bioactivity and has been explored in various drug discovery programs.
Recent studies have highlighted the potential of 3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide as a promising lead compound for the development of novel therapeutic agents. One notable area of research is its activity against various cancer cell lines. Preclinical studies have shown that this compound exhibits potent antiproliferative effects, particularly in breast and lung cancer models. The mechanism of action is thought to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.
In addition to its antitumor properties, 3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide has also been investigated for its potential as an anti-inflammatory agent. In vitro assays have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacological profile of 3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide has been further characterized through various in vivo studies. Animal models have shown that the compound exhibits good oral bioavailability and a favorable safety profile. These findings are crucial for advancing the compound into clinical trials and ultimately into clinical use.
In terms of synthetic methodology, the preparation of 3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide involves several key steps. The synthesis typically starts with the formation of the methoxyimidazo[1,2-b]pyridazine core through a series of reactions involving nitrogen-containing precursors. Subsequent functionalization steps introduce the difluorinated and fluoro-substituted phenyl groups to yield the final product. Optimizing these synthetic routes is essential for large-scale production and commercialization.
The ongoing research on 3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide continues to uncover new insights into its biological activities and potential therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving the development of this compound towards clinical trials. As more data becomes available from these trials, it is expected that this compound will play a significant role in advancing treatments for various diseases.
In conclusion, 3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (CAS No. 955802-15-0) represents a promising candidate in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and safety profile, this compound holds great potential for contributing to new therapeutic strategies in oncology and inflammatory diseases.
955802-15-0 (3,4-difluoro-N-(2-fluoro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide) Related Products
- 1806944-93-3(3-Chloro-4-(chloromethyl)-5-(difluoromethyl)pyridine-2-methanol)
- 2171766-13-3(4-(4-Aminopiperidin-4-yl)oxepan-4-ol)
- 2246427-01-8(N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide)
- 186203-34-9(1-benzyl-N-cyclopropylpyrrolidin-3-amine)
- 1797129-35-1(ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate)
- 2097984-35-3(3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile)
- 943619-80-5(4-Acetamidobenzyl acetate)
- 2137555-37-2((5-{7-oxabicyclo2.2.1heptan-2-yl}-1,2-oxazol-3-yl)methanesulfonyl chloride)
- 1706462-79-4(4-(2-amino-3-methylbutoxy)-6-methyl-2H-pyran-2-one)
- 1804441-20-0(4-(Difluoromethyl)-2-iodo-6-methyl-3-(trifluoromethoxy)pyridine)




